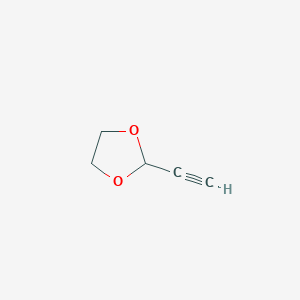
2-Ethynyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms The presence of an ethynyl group at the second position of the dioxolane ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,3-dioxolane can be synthesized through the acetalization of ethynyl-substituted aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of alternative catalysts and solvents to improve efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form ethyl-substituted dioxolanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted dioxolanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethynyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-1,3-dioxolane involves its ability to act as a reactive intermediate in various chemical reactions. The ethynyl group can undergo nucleophilic addition or substitution, leading to the formation of new bonds and functional groups. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthetic transformations .
Comparación Con Compuestos Similares
1,3-Dioxolane: A parent compound without the ethynyl group, used as a solvent and in polymer production.
2-Ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of an ethynyl group, used in organic synthesis.
1,3-Dioxane: A six-membered ring analog, used in various industrial applications
Uniqueness: 2-Ethynyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
18938-38-0 |
|---|---|
Fórmula molecular |
C5H6O2 |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |
Clave InChI |
HNDSRQBMXGQWTD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
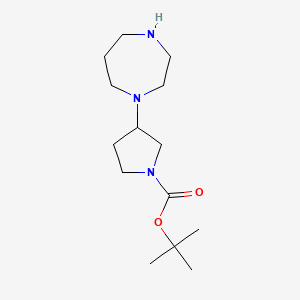
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
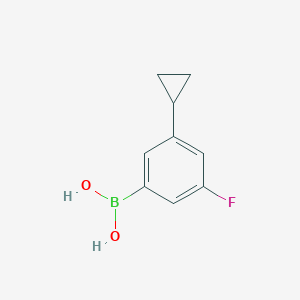

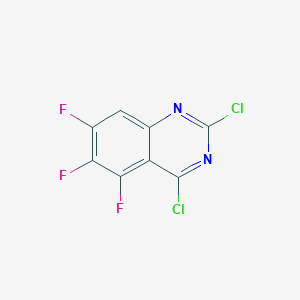
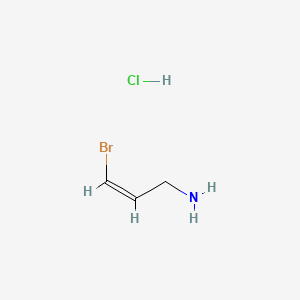

![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
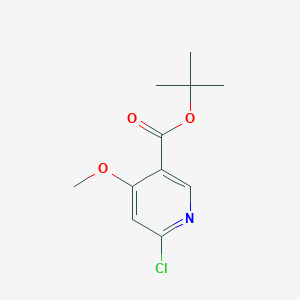
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)

